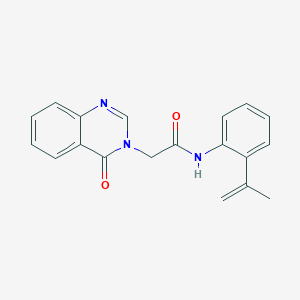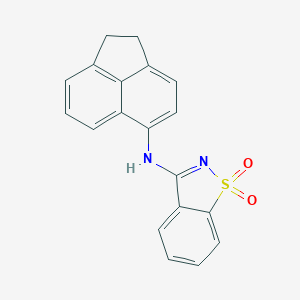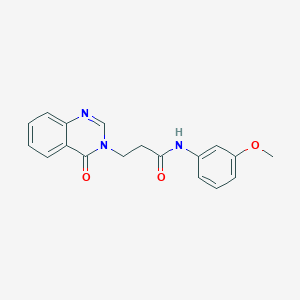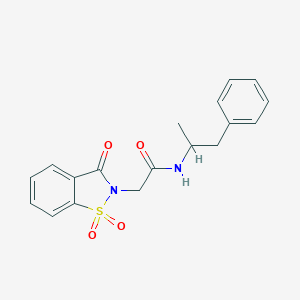
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has been extensively studied for its various applications in scientific research. It is a purine derivative that has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus (HIV). It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is its wide range of applications in scientific research. It has been found to possess various biochemical and physiological effects, which make it useful in studying the role of purine derivatives in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone. One direction is to further investigate its mechanism of action, particularly in relation to its antiviral and anticancer properties. Another direction is to explore its potential as a therapeutic agent for the treatment of viral infections, cancer, and inflammatory diseases. Additionally, it may be useful to study the structure-activity relationship of this compound in order to develop more potent analogs.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone can be achieved through a multi-step process. The first step involves the reaction of 6-mercaptopurine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC. This leads to the formation of the intermediate 1-(4-methoxyphenyl)-2-(6-mercaptopyrimidin-4-ylthio)ethanone. The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the final product, 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone has been widely used in scientific research due to its various applications. It has been found to possess antiviral, anticancer, and anti-inflammatory properties. It has also been used as a tool to study the role of purine derivatives in various biological processes.
Propriétés
Nom du produit |
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone |
|---|---|
Formule moléculaire |
C14H12N4O2S |
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C14H12N4O2S/c1-20-10-4-2-9(3-5-10)11(19)6-21-14-12-13(16-7-15-12)17-8-18-14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) |
Clé InChI |
VBTRZZQWTVNSME-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2NC=N3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2NC=N3 |
Solubilité |
8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
